molecular formula C10H21N3O2 B6227569 N'-(piperidin-4-yl)(tert-butoxy)carbohydrazide CAS No. 1187368-99-5

N'-(piperidin-4-yl)(tert-butoxy)carbohydrazide

Cat. No.: B6227569
CAS No.: 1187368-99-5
M. Wt: 215.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(piperidin-4-yl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C13H27N3O2 It is characterized by the presence of a piperidine ring, a tert-butoxy group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(piperidin-4-yl)(tert-butoxy)carbohydrazide typically involves the reaction of piperidine derivatives with tert-butyl carbazate. One common method includes the following steps:

    Formation of Piperidine Derivative: The piperidine ring is functionalized to introduce the desired substituents.

    Reaction with tert-Butyl Carbazate: The functionalized piperidine derivative is reacted with tert-butyl carbazate under controlled conditions to form the carbohydrazide compound.

Industrial Production Methods

Industrial production of N’-(piperidin-4-yl)(tert-butoxy)carbohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(piperidin-4-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(piperidin-4-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(piperidin-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-piperidinemethanol: Contains a tert-butyloxycarbonyl group and is used in similar synthetic applications.

    N-Boc-4-piperidinecarboxaldehyde: Another piperidine derivative with a tert-butoxy group.

Uniqueness

N’-(piperidin-4-yl)(tert-butoxy)carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1187368-99-5

Molecular Formula

C10H21N3O2

Molecular Weight

215.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.